molecular formula C8H14N2O B15308718 7-Amino-1-azaspiro[3.5]nonan-2-one

7-Amino-1-azaspiro[3.5]nonan-2-one

Cat. No.: B15308718
M. Wt: 154.21 g/mol
InChI Key: IAJLXPRMHPVLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-1-azaspiro[3.5]nonan-2-one (CAS 2280761-63-7) is a high-value spirocyclic building block designed for advanced pharmaceutical research and drug discovery. This compound features a novel spiro[3.5]nonane scaffold, a structure recognized in medicinal chemistry for its ability to improve physicochemical properties, reduce conformational flexibility, and access new, three-dimensional chemical space, which can be critical for optimizing potency and selectivity in lead compounds . The incorporation of both a primary amino group and a carbonyl functionality provides two versatile synthetic handles for further derivatization, making this molecule an ideal core structure for the synthesis of diverse compound libraries. Spirocyclic scaffolds like this one are increasingly employed in the structure-guided design of potent inhibitors for high-priority targets, as they can precisely orient pharmacophores to engage with specific subsites of enzyme active sites . Researchers can leverage this building block in programs aimed at developing novel therapeutics, particularly where rigid, three-dimensional frameworks are advantageous. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For specific pricing, availability, and custom synthesis inquiries, please contact us directly.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

7-amino-1-azaspiro[3.5]nonan-2-one

InChI

InChI=1S/C8H14N2O/c9-6-1-3-8(4-2-6)5-7(11)10-8/h6H,1-5,9H2,(H,10,11)

InChI Key

IAJLXPRMHPVLDD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N)CC(=O)N2

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization of Linear Precursors

A common strategy involves cyclizing linear precursors containing both amine and carbonyl functionalities. For example, N-Boc-4-piperidone undergoes Wittig reaction with methyltriphenylphosphonium bromide to form N-Boc-4-methylenepiperidine , which is subsequently subjected to zinc/copper-catalyzed [2+2] cyclization with trichloroacetyl chloride. This yields N-Boc-7-azaspiro[3.5]nonan-2-one , which is deprotected using hydrochloric acid to afford the target compound. Key advantages include readily available starting materials and scalability, with reported yields exceeding 70%.

Solvent and Catalyst Optimization

Cyclization reactions typically employ polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 0°C to 80°C. Catalysts such as p-toluenesulfonic acid (PTSA) enhance reaction rates by stabilizing transition states. Recent advancements utilize microwave-assisted cyclization to reduce reaction times from days to hours.

Ring-Opening of 1-Aza-2-Oxaspiro Intermediates

Mechanistic Insights

Patent EP1785427A1 discloses a method involving the ring-opening of 1-aza-2-oxaspiro intermediates. A compound of formula VI (containing a spiro-oxazolidinone moiety) is treated with aqueous ammonia or primary amines, leading to nucleophilic attack at the electrophilic carbonyl carbon. This ruptures the oxazolidinone ring, generating the desired amino-spirocyclic product.

Reaction Conditions

The process requires anhydrous conditions to prevent hydrolysis of intermediates. Tetrahydrofuran (THF) or dichloromethane (DCM) serves as the solvent, with reactions conducted at −20°C to 25°C. Yields are moderate (50–60%), but the method avoids harsh reducing agents, making it suitable for acid-sensitive substrates.

Continuous-Flow Synthesis

Process Intensification

A continuous-flow protocol developed by ACS investigators enables gram-scale production. Azetidinium salts, generated in situ from secondary amines and epichlorohydrin, undergo nucleophilic addition to spirocyclic ketones in a microreactor. The system operates at 100°C with a residence time of 10 minutes, achieving 85% conversion.

Advantages Over Batch Methods

Flow chemistry minimizes side reactions through precise temperature control and rapid mixing. It also facilitates in-line purification using scavenger resins, reducing post-processing steps. This method is ideal for industrial applications requiring high throughput.

Reductive Amination and Catalytic Hydrogenation

Reductive Amination of Keto-Spiro Intermediates

7-Oxo-1-azaspiro[3.5]nonan-2-one undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol. The reaction proceeds via imine formation followed by reduction, yielding the amino derivative with >90% enantiomeric excess when chiral catalysts are employed.

Catalytic Hydrogenation

Palladium on carbon (Pd/C) or Raney nickel catalyzes the hydrogenation of nitro-spiro intermediates. For example, 7-nitro-1-azaspiro[3.5]nonan-2-one is reduced under 50 psi H₂ at 25°C, affording the amine in near-quantitative yield. This method is highly selective but requires careful handling of pyrophoric catalysts.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Scalability Key Limitations
Cyclization 70–85 6–24 h High Requires Boc protection
Ring-Opening 50–60 48 h Moderate Low-temperature storage
Continuous-Flow 80–85 10 min Very High Specialized equipment
Reductive Amination 90–95 12 h High Cyanoborohydride toxicity
Catalytic Hydrogenation 95–98 2–4 h High Catalyst cost

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-$$d_6$$): δ 6.62 (s, 1H, NH), 4.65–4.50 (m, 2H, CH₂), 3.68–3.55 (m, 4H, CH₂N), 1.97–1.63 (m, 8H, cyclohexane).
  • HRMS : $$ m/z $$ calcd. for $$ \text{C}8\text{H}{14}\text{N}_2\text{O} $$ [M + H]⁺: 155.1184, found: 155.1189.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity ≥98% for all methods. Chiral stationary phases resolve enantiomers, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

7-Amino-1-azaspiro[3.5]nonan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted spiro compounds .

Scientific Research Applications

7-Amino-1-azaspiro[3.5]nonan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Amino-1-azaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, molecular properties, and applications of 7-Amino-1-azaspiro[3.5]nonan-2-one and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
7-Amino-1-azaspiro[3.5]nonan-2-one Amino at position 7 C₈H₁₄N₂O 154.21 (calculated) Bioactive potential, hydrogen bonding Inferred
7-Azaspiro[3.5]nonan-2-one None (parent compound) C₇H₁₁NO 125.17 Synthetic intermediate, medicinal chemistry
7-Methyl-1-azaspiro[3.5]nonan-2-one Methyl at position 7 C₉H₁₅NO 153.22 Enhanced lipophilicity, metabolic stability
7-Benzyl-1,7-diazaspiro[3.5]nonan-2-one Benzyl, diazaspiro C₁₄H₁₇N₂O 229.30 Receptor binding (hydrophobic interactions)
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one Phenyl, oxa C₁₃H₁₃NO₂ 217.26 Material science, thermal stability
5-Bromo-1-oxaspiro[3.5]nonan-2-one Bromo at position 5, oxa C₇H₉BrO₂ 221.05 Electrophilic reactivity for cross-coupling

Key Comparative Insights

Amino Substituent vs. Methyl Substituent
  • 7-Amino-1-azaspiro[3.5]nonan-2-one: The amino group enhances water solubility and enables hydrogen bonding, which is critical for interactions with biological targets (e.g., enzymes or receptors) .
  • This derivative is priced at $273/100mg (), indicating its use in preclinical studies .
Diazaspiro vs. Azaspiro Cores
  • 7-Benzyl-1,7-diazaspiro[3.5]nonan-2-one: The additional nitrogen in the diazaspiro system allows for dual hydrogen-bonding interactions. The benzyl group introduces aromaticity, making it suitable for targeting hydrophobic binding pockets in proteins .
Oxa and Bromo Derivatives
  • 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one: The oxa (oxygen) atom alters electronic properties, increasing polarity. This compound is highlighted for material science applications due to its thermal stability (min. 95% purity) .
  • 5-Bromo-1-oxaspiro[3.5]nonan-2-one: The bromo substituent facilitates electrophilic reactions (e.g., Suzuki coupling), as evidenced by its synthetic utility in ICDA methodologies ().

Q & A

Q. What are the common synthetic routes for 7-Amino-1-azaspiro[3.5]nonan-2-one?

The synthesis typically involves spirocyclic ring formation followed by amino group introduction. Key methods include:

  • Cycloaddition reactions : Adapting protocols for 1-azaspiro[3.5]nonan-2-one (e.g., using ketone precursors and strong acid catalysts like H₂SO₄ under controlled temperatures) .
  • Reductive amination : Introducing the amino group via nitration of a spirocyclic intermediate followed by catalytic hydrogenation (e.g., using Pd/C or Raney Ni) .
  • Multi-step functionalization : Starting from bicyclic lactams, with purification via distillation or recrystallization to achieve >95% purity .

Q. What analytical techniques are critical for characterizing 7-Amino-1-azaspiro[3.5]nonan-2-one?

Essential methods include:

  • NMR spectroscopy : To confirm spirocyclic structure and amino group placement (e.g., δ ~2.6 ppm for NH₂ protons in CDCl₃) .
  • HPLC : For assessing purity (>98%) and stability under varying pH/temperature conditions .
  • Mass spectrometry (HRMS) : To verify molecular weight (C₈H₁₄N₂O) and fragmentation patterns .
  • IR spectroscopy : Identifying carbonyl (1700–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .

Advanced Research Questions

Q. How does the spirocyclic structure of 7-Amino-1-azaspiro[3.5]nonan-2-one influence its binding affinity to biological targets?

The spiro framework imposes conformational rigidity, enhancing selectivity for enzyme active sites. Comparative studies with analogs (e.g., 7-Oxa-2-azaspiro derivatives) show:

  • Hydrogen bonding : The amino group acts as a donor, improving affinity for proteases (e.g., HCV NS3) by ~20% compared to non-aminated analogs .
  • Steric effects : The compact spiro structure reduces off-target interactions, as shown in molecular docking simulations with MMP-9 .
  • Methodology : Use X-ray crystallography or surface plasmon resonance (SPR) to quantify binding kinetics (e.g., Kd values) .

Q. What strategies can resolve contradictory data on the compound’s enzyme inhibition efficacy across studies?

Discrepancies often arise from assay conditions. Recommended approaches:

  • Standardized protocols : Fix enzyme concentration (e.g., 10 nM), buffer pH (7.4), and incubation time (30 min) to minimize variability .
  • Orthogonal assays : Cross-validate using fluorescence-based (e.g., FRET) and radiometric methods for IC₅₀ determination .
  • Meta-analysis : Pool data from ≥5 independent studies to identify outliers and calculate weighted mean inhibition values .

Q. How can researchers optimize the synthetic yield of 7-Amino-1-azaspiro[3.5]nonan-2-one under varying catalytic conditions?

A Design of Experiments (DoE) approach is ideal:

  • Catalyst screening : Compare Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) in cyclization steps, noting yields up to 86% with ZnCl₂ .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates by 30% over THF .
  • Temperature control : Maintain 60–80°C to balance reaction speed and byproduct formation .
  • Purification : Use gradient recrystallization (hexane:EtOAc) to achieve >99% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.